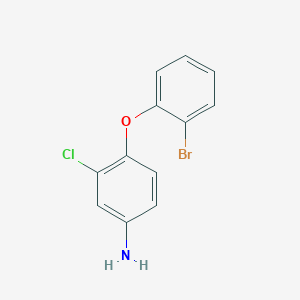

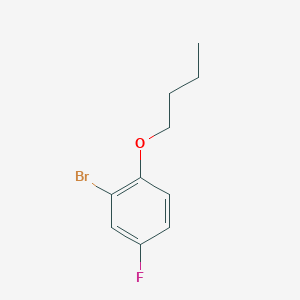

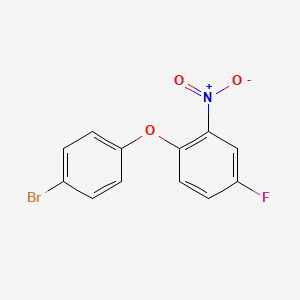

![molecular formula C10H10FN3S B1517156 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1019484-54-8](/img/structure/B1517156.png)

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Descripción general

Descripción

“5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 1019484-54-8 . It has a molecular weight of 223.27 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, has been a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 223.27 . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Chemical Reactivity

5-Fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and related compounds have been extensively studied for their reactivity and potential in organic synthesis. For instance, derivatives of this compound have been utilized as monodentate transient directing groups in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate has shown significant impact on the nitration of aromatic compounds, indicating the potential of imidazole-based structures in facilitating chemical reactions (Zolfigol et al., 2012).

2. Photodynamic Therapy and Disease Treatment

Compounds structurally related to 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline have shown potential in the treatment of diseases such as vitiligo. Specifically, fluorine heterocyclic systems derived from sulfa drugs have been synthesized and identified as potential photochemical probe agents for the inhibition of Vitiligo diseases, demonstrating the therapeutic applications of these compounds (Abdel-Rahman et al., 2010).

3. Synthesis of Pharmacologically Active Compounds

The molecular structure and reactivity of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline make it a valuable intermediate in the synthesis of pharmacologically active compounds. For example, it has been used in the synthesis of nilotinib, an antitumor agent, demonstrating the compound's utility in the development of cancer therapies (Shijing, 2013).

4. Material Science and Electro-emissive Devices

Novel binary copolymer films using aniline and haloanilines, including derivatives of 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, have been developed for electro-emissive devices. These copolymers exhibit distinct electropolymerization behaviors and infrared emissivity regulation ability, indicating their potential application in material science, particularly in thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Propiedades

IUPAC Name |

5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJFRYUKZZBWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

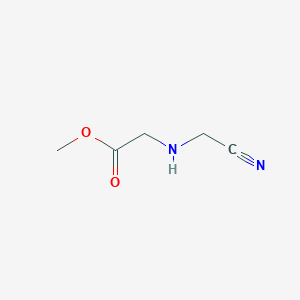

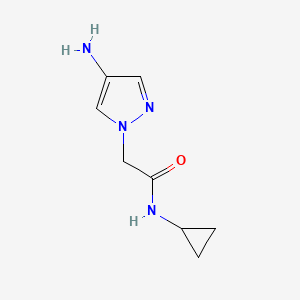

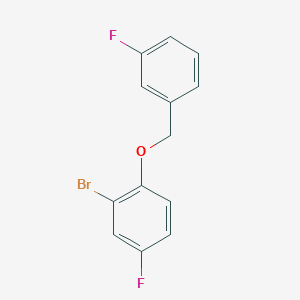

![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)

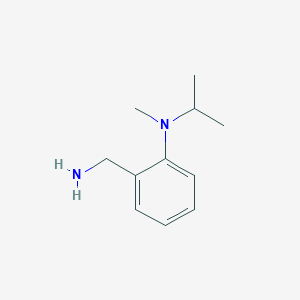

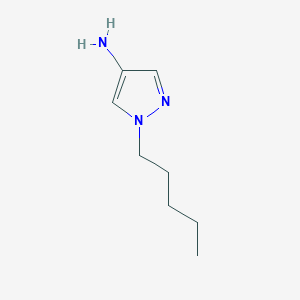

![3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B1517074.png)

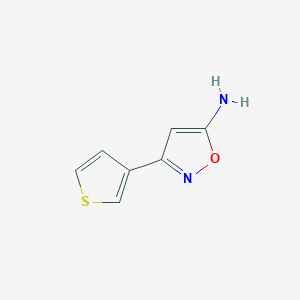

![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)

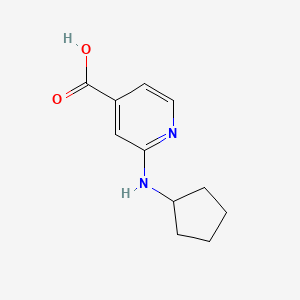

![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)